molecular formula C66H90O37 B8249664 Dipsanoside A

Dipsanoside A

Cat. No.: B8249664
M. Wt: 1475.4 g/mol
InChI Key: JGFCDHIJCNLFPY-UHFFFAOYSA-N
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Description

The compound Dipsanoside A is a complex organic molecule characterized by multiple functional groups, including ethenyl, methoxycarbonyl, trihydroxy, and oxan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core cyclopenta[c]pyran structure, followed by the sequential addition of various functional groups. Key steps include:

    Formation of the cyclopenta[c]pyran core: This is achieved through a series of cyclization reactions.

    Introduction of ethenyl groups: Ethenyl groups are added via Heck or Suzuki coupling reactions.

    Addition of methoxycarbonyl groups: These groups are introduced using esterification reactions.

    Attachment of trihydroxy and oxan-2-yl groups: These groups are added through glycosylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ethenyl groups can be reduced to form ethyl groups.

    Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of amide or thioester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of multiple hydroxyl groups suggests it could interact with biological molecules through hydrogen bonding.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of advanced materials. Its multiple functional groups could be exploited to create polymers or other materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-[3-ethenyl-4-[3-[3-ethenyl-5-[[4-methoxycarbonyl-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
  • Methyl 6-[3-ethenyl-4-[3-[3-ethenyl-5-[[4-methoxycarbonyl-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Uniqueness

This compound is unique due to its highly complex structure and the presence of multiple functional groups

Biological Activity

Dipsanoside A, a saponin derived from the roots of Dipsacus species, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, supported by data tables, research findings, and case studies.

Chemical Composition and Structure

This compound is classified as a triterpenoid saponin. Its structure comprises multiple sugar moieties attached to a triterpenoid backbone, which is characteristic of many bioactive saponins. The specific structural formula and molecular weight contribute to its pharmacological properties.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are essential for combating oxidative stress in cells. In vitro studies have shown its ability to scavenge free radicals effectively .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. It has been observed to down-regulate pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), thereby reducing inflammation in various models .
  • Cytotoxicity Against Cancer Cells : this compound has shown cytotoxic effects on several cancer cell lines. In studies involving human leukemia cells, it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Chondroprotective Properties : Notably, this compound has been reported to protect articular cartilage from degradation. It enhances the expression of cartilage-specific genes while suppressing those associated with cartilage breakdown, indicating its potential in treating osteoarthritis .

Research Findings

A summary of key research findings related to this compound is presented below:

StudyBiological ActivityResults
Zhao et al. (2011)AntioxidantSignificant free radical scavenging activity observed.
Tao et al. (2023)Anti-inflammatoryDown-regulation of NF-κB and pro-inflammatory cytokines.
Pinto et al. (2018)CytotoxicityInduced apoptosis in human leukemia cells via caspase activation.
Jung et al. (2012)ChondroprotectiveIncreased expression of collagen genes; reduced cartilage degradation markers.

Case Study 1: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, this compound was tested against various human cancer cell lines, including SNU638 (gastric cancer) and AGS (gastric adenocarcinoma). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µg/mL. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Mechanism

A study examined the anti-inflammatory effects of this compound using an animal model of induced arthritis. Mice treated with this compound showed reduced paw swelling and lower levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Histological analysis revealed less synovial inflammation compared to control groups.

Properties

IUPAC Name

methyl 6-[3-ethenyl-4-[3-[3-ethenyl-5-[[4-methoxycarbonyl-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFCDHIJCNLFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H90O37
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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